molecular formula C6H6O2 B125110 4-Hexyne-2,3-dione CAS No. 159146-89-1

4-Hexyne-2,3-dione

Cat. No.: B125110
CAS No.: 159146-89-1
M. Wt: 110.11 g/mol
InChI Key: SDWIGJDORAFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laureth-4: is a synthetic polymer widely used in cosmetics and personal care products. It is primarily utilized as a surfactant and emulsifier, helping to improve the texture and consistency of formulations. Laureth-4 is derived from lauryl alcohol, which is obtained from lauric acid, a saturated fatty acid found in palm kernel oil or coconut oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laureth-4 is synthesized through a process known as ethoxylation, where ethylene oxide is added to lauryl alcohol. The reaction involves the following steps:

    Ethoxylation: Lauryl alcohol reacts with ethylene oxide in the presence of a catalyst to form laureth-4.

    Purification: The resulting product is purified to remove any unreacted ethylene oxide and other impurities.

Industrial Production Methods: In industrial settings, laureth-4 is produced in large-scale reactors where the ethoxylation process is carefully controlled to ensure consistent product quality. The reaction is monitored for temperature, pressure, and the ratio of reactants to achieve the desired degree of ethoxylation .

Chemical Reactions Analysis

Types of Reactions: Laureth-4 primarily undergoes the following types of reactions:

    Oxidation: Laureth-4 can be oxidized to form various oxidation products, depending on the reaction conditions.

    Substitution: It can undergo substitution reactions where the ethoxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various ethoxylated derivatives and oxidation products, which can be further utilized in different applications .

Mechanism of Action

Laureth-4 exerts its effects primarily through its surfactant properties. It lowers the surface tension between two substances, such as oil and water, allowing them to mix more easily. This is achieved through the alignment of laureth-4 molecules at the interface, with the hydrophilic (water-attracting) end interacting with water and the hydrophobic (oil-attracting) end interacting with oil . This mechanism enables the formation of stable emulsions and dispersions.

Properties

CAS No.

159146-89-1

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

hex-4-yne-2,3-dione

InChI

InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3

InChI Key

SDWIGJDORAFEGT-UHFFFAOYSA-N

SMILES

CC#CC(=O)C(=O)C

Canonical SMILES

CC#CC(=O)C(=O)C

Synonyms

4-Hexyne-2,3-dione (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.